N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is a chemical compound characterized by its pyrazole ring structure, which includes a dimethyl substitution at the 1 and 3 positions and an aminoethyl group at the nitrogen atom of the pyrazole. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.
The molecular formula for N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is , with a molecular weight of approximately 168.20 g/mol. The compound features a five-membered aromatic ring containing two nitrogen atoms, which contributes to its unique properties and reactivity.
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or improved pharmacokinetic properties.
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine has been studied for its biological activities, particularly its potential as an antibacterial agent. Research indicates that derivatives of this compound may exhibit significant antibacterial properties against various strains of bacteria. Additionally, studies have suggested that compounds within this class might also possess anticancer properties, making them candidates for further pharmacological investigation .
Several synthesis methods have been developed for N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine:
These methods highlight the versatility in synthesizing this compound and its derivatives.
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine has several applications:
The ongoing research into this compound's applications underscores its significance in medicinal chemistry and agricultural science.
Studies on N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine have focused on its interactions with biological targets. For instance:
These interaction studies are crucial for understanding how this compound can be effectively utilized in drug design and development.
Several compounds share structural similarities with N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1,5-Dimethyl-1H-pyrazol-3-amine | 35100-92-6 | Different position of methyl groups |
| 3-Methyl-1H-pyrazol-5-amine | 3524-32-1 | Variation in methyl substitution |
| 4-Amino-N-(2-aminoethyl)-pyrazole | Not Available | Contains additional amino group |
| Pyrazolo[1,5-a]pyridin-5-amine | 1101120-37-9 | Incorporates a pyridine ring |
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern on the pyrazole ring and the presence of an aminoethyl side chain. This combination potentially enhances its biological activity compared to similar compounds, making it a subject of interest for further research in drug development .
The synthesis of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine relies fundamentally on established condensation methodologies that have been refined over decades of pyrazole chemistry research [1]. The most versatile method available for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazines [1]. This approach provides the foundational framework for accessing the core pyrazole structure that can subsequently be functionalized to introduce the aminoethyl substituent.
The classical Knorr pyrazole synthesis represents a cornerstone methodology, utilizing catalytic acid to convert hydrazine and 1,3-dicarbonyl compounds to pyrazoles [2]. The dicarbonyl deprotonates the acid and is subsequently attacked by the hydrazine to produce an imine, followed by intramolecular cyclization to form the pyrazole ring [2]. This methodology has been successfully adapted for the synthesis of dimethylpyrazole derivatives, providing yields ranging from 82-95% under optimized conditions [2].
Traditional condensation reactions of hydrazine derivatives with 1,3-difunctional systems have proven particularly effective for pyrazole synthesis [3]. The leading method used for obtaining substituted pyrazoles involves a cyclocondensation reaction between an appropriate hydrazine acting as a bidentate nucleophile and various electrophilic partners [3]. For the synthesis of 1,3-dimethylpyrazole-5-amine derivatives, the condensation of methylhydrazine with β-ketonitriles provides the most direct route [1] [4].
The condensation approach utilizing α,β-unsaturated nitriles with hydrazines offers an alternative pathway for pyrazole formation [4]. The formation of the aromatic heterocycle is secured by the presence of a leaving group on the alkene of the dielectrophilic partner [4]. This methodology has been successfully employed with various leaving groups including ethoxy, dimethylamino, and thiomethyl substituents, providing yields of 74-94% [4].
Table 1: Traditional Condensation Approaches - Synthesis Methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Solvent |
|---|---|---|---|---|
| Hydrazine + β-ketonitrile condensation | 70-92 | 6-20 hours | 80-120 | Ethanol, dimethylformamide |
| Knorr pyrazole synthesis | 82-95 | 2-8 hours | 60-100 | Ethanol, acidic medium |
| 1,3-diketone + hydrazine | 74-89 | 4-12 hours | 70-110 | Ethanol, aprotic solvents |
| α,β-unsaturated ketone + hydrazine | 60-85 | 8-16 hours | 90-140 | Ethanol, tetrahydrofuran |
| Acetylenic ketone + hydrazine | 50-75 | 12-24 hours | 100-150 | Alcohols, aromatic solvents |
The direct preparation of N-substituted pyrazoles from primary aliphatic amines has emerged as a streamlined approach for introducing alkyl substituents [5]. This method utilizes no inorganic reagents and requires short reaction times under mild conditions, making it particularly suitable for the introduction of aminoethyl groups [5]. The protocol demonstrates broad substrate tolerance for both aliphatic and aromatic amines, providing a unified approach for diversely substituted pyrazole derivatives [5].
Contemporary synthetic approaches have revolutionized pyrazole synthesis through the implementation of advanced catalytic systems that offer superior selectivity and efficiency [6] [7]. Transition metal-containing ionic liquid-assisted synthesis represents a significant advancement in pyrazole chemistry, enabling one-pot synthesis at room temperature with excellent recyclability [6]. The unique combination of iron(III) with ionic liquid has been explored as an efficient homogeneous catalyst, demonstrating reusability up to four cycles with yields of 90%, 88%, 84%, and 78% respectively [6].
Copper-catalyzed relay oxidation strategies have provided novel approaches for pyrazole synthesis with enhanced atom economy [8]. Various 1,3- and 1,3,4-substituted pyrazoles are smoothly formed via copper-catalyzed cascade reactions of oxime acetates, amines, and aldehydes [8]. This relay oxidative process involves copper-promoted nitrogen-oxygen bond cleavage and carbon-carbon/carbon-nitrogen/nitrogen-nitrogen bond formations to furnish pyrazolines, followed by sequential copper-oxygen system-involved oxidative dehydrogenation [8].
The application of scandium triflate as a Lewis acid mediator has enabled innovative one-pot synthesis approaches [9]. The synthesis of 3,4-disubstituted pyrazoles from epoxides with hydrazine utilizing scandium triflate demonstrates the versatility of modern catalytic systems [9]. This methodology employs N-bromosuccinimide to convert intermediate pyrazolines to pyrazoles, providing yields ranging from 65-85% [9].
Palladium-catalyzed pyrazole-directed carbon-hydrogen bond arylation represents a sophisticated approach for post-synthetic modification [10]. The reaction employs palladium acetate catalyst at 5-10 mol% loading and silver oxide as a halide-removal agent, proceeding in acetic acid or acetic acid/hexafluoroisopropanol solvent [10]. This methodology enables the synthesis of β-phenethylamines through subsequent ozonolysis of the pyrazole moiety [10].
Table 2: Modern Catalytic Synthesis Strategies
| Catalyst Type | Yield (%) | Reaction Time | Temperature (°C) | Special Features |
|---|---|---|---|---|
| Transition metal ionic liquids (Iron(III)) | 78-90 | 1-4 hours | 25 (room temp) | Reusable up to 4 cycles |
| Copper triflate + ionic liquid | 82-88 | 1-2 hours | 60-80 | One-pot synthesis |
| Scandium triflate | 65-85 | 2-6 hours | 50-80 | Epoxide starting materials |
| Palladium acetate | 70-85 | 5-10 hours | 100-120 | Carbon-hydrogen activation |
| Copper iodide + 1,10-phenanthroline | 45-56 | 6-12 hours | 25 (room temp) | Oxidative coupling |
Temperature-controlled divergent synthesis represents an innovative approach where reaction outcomes can be modulated by temperature adjustment [11]. At room temperature, 3,5-diphenyl-1-tosyl-pyrazoles are obtained in 95% yield, while at elevated temperatures (95°C), different regioisomers are preferentially formed [11]. This temperature-controlled selectivity provides unprecedented control over product distribution in pyrazole synthesis [11].
Solid-phase synthesis methodologies have emerged as powerful tools for the rapid generation of pyrazole libraries with enhanced purity and simplified purification procedures [12] [13]. An efficient method for the solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles utilizes readily accessible resin-immobilized β-ketoamides as starting materials [12]. The methodology employs resin-immobilized β-ketoamide, aryl- or alkylhydrazine, and Lawesson's reagent suspended in tetrahydrofuran/pyridine mixture and heated at 50-55°C [12].
Two innovative solid-phase syntheses of substituted pyrazoles have been developed based on o-hydroxyacetophenones [13]. The first approach involves supporting o-hydroxyacetophenone on Merrifield resin, followed by Vilsmeier-Haack formylation and cyclization with substituted hydrazine to afford pyrazole rings with two diversity centers [13]. The second method starts from o-hydroxyacetophenone supported on Wang resin, which undergoes Claisen condensation with carboxylic acid esters to yield 1,3-dicarbonyl compounds that cyclize to pyrazoles using hydrazine [13].
The compatibility of triazole-pyrazole hybrid synthesis with solid-phase methodologies has been demonstrated through immobilization strategies [14]. Solid-phase synthesis of azidopyrazole and triazole-pyrazole hybrids by immobilization of aminopyrazole on benzylamine-substituted resins provides access to diverse molecular architectures [14]. This approach enables facile N-functionalization of the pyrazole before attachment of additional heterocyclic units [14].
Table 3: Solid-Phase and Combinatorial Synthesis Techniques
| Support Type | Starting Material | Yield (%) | Reaction Time | Cleavage Method |
|---|---|---|---|---|
| Merrifield resin | o-hydroxyacetophenone | 65-85 | 4-8 hours | Trifluoroacetic acid treatment |
| Wang resin | o-hydroxyacetophenone | 70-88 | 6-12 hours | Standard cleavage |
| Benzylamine-substituted resin | Aminopyrazole | 60-80 | 2-4 hours | Standard cleavage |
| Polymer-supported β-ketoamides | β-ketoamides | 75-90 | 8-12 hours | Trifluoroacetic acid treatment |
| Acidic alumina | Hydrazones | 70-85 | 2-3 minutes (microwave) | Solid extraction |
Microwave-assisted solid-support synthesis has revolutionized the efficiency of pyrazole production [15]. A series of pyrazole derivatives have been synthesized using acidic alumina under microwave irradiation, demonstrating significantly increased reaction rates with improved yields [15]. The reaction time decreases dramatically from 15-20 hours under conventional heating to 2-3 minutes under microwave irradiation [15].
Polymer-supported reagent systems have enabled multi-step reactions in one-pot formats [16]. The synthesis of pyrazole derivatives using polymer-supported reagents allows for sequential transformations without isolation of intermediates, significantly simplifying the overall synthesis process [16]. This approach facilitates reagent removal and minimizes waste, enhancing both environmental and economic sustainability [16].
The integration of green chemistry principles into pyrazole synthesis has become increasingly important for developing environmentally sustainable production methods [17] [18]. Green approaches generally considered for organic synthetic reactions include the use of green solvents such as water as a reaction medium, reactions in the solid state without solvents, using catalytic amounts of organometallic reagents instead of stoichiometric amounts, and biosynthetic processes [17].
Microwave-assisted synthesis represents a cornerstone of green pyrazole chemistry, offering significant advantages in terms of energy efficiency and reaction time reduction [19] [20]. Solvent-free reaction conditions using microwave irradiation to obtain pyrazoles demonstrate superior yields and shorter reaction times compared to conventional methods [19]. The operational simplicity, avoidance of toxic reagents, and easy work-up procedures make microwave assistance highly attractive for sustainable synthesis [21].
Ultrasound-assisted synthesis provides another powerful green methodology for pyrazole formation [22] [23]. The reaction rate is enhanced tremendously under ultrasound irradiation compared to conventional methods with improved yields recorded [22]. A simple, catalyst-free, green synthetic protocol has been developed for one-pot synthesis of pyrazoles via multicomponent reaction of aromatic aldehydes, hydrazine monohydrate, and ethyl acetoacetate in water under ultrasound irradiation [23].
Table 4: Green Chemistry and Sustainable Production Methods
| Green Method | Yield (%) | Reaction Time | Temperature (°C) | Environmental Benefits |
|---|---|---|---|---|
| Microwave irradiation | 80-95 | 2-10 minutes | 100-150 | Energy efficient, reduced time |
| Ultrasound irradiation | 75-90 | 1-5 minutes | 60-80 | Reduced solvent use |
| Solvent-free synthesis | 85-95 | 5-30 minutes | 50-100 | No organic solvents |
| Water as solvent | 70-88 | 30 minutes - 2 hours | 80-100 | Non-toxic medium |
| Ball mill mechanochemistry | 52-95 | 1-10 minutes | Room temperature | No solvents, minimal waste |
Solvent-free synthesis methodologies have gained prominence due to their environmental benefits and operational simplicity [18] [24]. Solvent-free synthesis is often employed in pyrazole preparation, providing simplicity of synthesis, reduced toxic substances, and lower costs [18]. This approach is frequently performed in combination with grinding and ball milling, mixing and heating, or in combination with ultrasound and microwaves [18].
Ball mill mechanochemistry has emerged as a particularly effective green synthesis method [25] [26]. A comparison of green methods for the synthesis of N-acyl pyrazoles demonstrates that ball mill techniques enable synthesis with optimal yield and reproducibility [26]. The ball mill approach facilitates synthesis of target compounds exhibiting solid-state luminescent properties, making it particularly valuable for materials applications [26].
Water-based synthesis represents the pinnacle of green chemistry approaches for pyrazole derivatives [17] [27]. The utilization of water as nature's solvent provides a non-toxic reaction medium that eliminates the environmental impact of organic solvents [17]. A green synthetic approach using aqueous media for pyrazole synthesis has been developed, demonstrating excellent yields while maintaining environmental compatibility [27].
N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine demonstrates notable thermodynamic stability characteristics that are intrinsically linked to its pyrazole heterocyclic framework. The compound possesses a molecular formula of C₇H₁₄N₄ with a molecular weight of 154.21 g/mol, establishing it as a relatively stable nitrogen-rich heterocycle .
The thermodynamic stability of the compound is primarily governed by the aromatic character of the pyrazole ring system, which exhibits resonance stabilization energy comparable to other five-membered nitrogen heterocycles. Studies on related pyrazole derivatives indicate that the parent 1,3-dimethyl-1H-pyrazol-5-amine framework exhibits a melting point range of 65-77°C, suggesting moderate thermal stability at ambient conditions [2] [3].
Thermal decomposition pathways for N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine follow characteristic patterns observed in aminopyrazole derivatives. Research on structurally related compounds reveals that thermal decomposition typically initiates through isomerization reactions involving amino and alkyl substituents, followed by sequential fragmentation of the heterocyclic system [4].
Table 3.1.1: Thermal Decomposition Characteristics of Related Pyrazole Derivatives
| Compound | Decomposition Temperature (°C) | Decomposition Pattern | Reference |
|---|---|---|---|
| 3,4,5-trinitro-1H-pyrazol-1-amine | 233 | Sharp exothermic peak | [5] |
| 4-amino-3,5-dinitropyrazole | 183 | Rapid decomposition | [4] |
| 1-(3,4-dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | 171 | Gradual thermal degradation | |
| Pyrazole-tetrazole derivatives | 127-204 | Multi-stage decomposition | [7] |
The presence of the aminoethyl side chain in N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine introduces additional thermal lability compared to simple methylated pyrazoles. The ethylene linker represents a potential site for thermal cleavage, as aliphatic amine substituents generally exhibit lower thermal stability than aromatic systems [8].
Decomposition pathways likely proceed through initial dealkylation of the aminoethyl chain, followed by degradation of the methyl substituents on the pyrazole ring. The aromatic pyrazole core typically remains intact until temperatures exceed 250°C, at which point ring-opening and formation of stable products such as nitrogen gas and carbonaceous residues occur [9].
The solubility profile of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is fundamentally influenced by its amphiphilic molecular structure, which combines the hydrophobic pyrazole ring with hydrophilic amino functionalities. This dual character results in distinctive solubility behaviors across various solvent systems [10].
In aqueous media, the compound exhibits enhanced solubility relative to unsubstituted pyrazoles due to the presence of multiple nitrogen atoms capable of hydrogen bonding. The parent pyrazole demonstrates remarkable temperature-dependent aqueous solubility, increasing from 2.7 mol/L at 9.6°C to 19.4 mol/L at 24.8°C, indicating favorable entropy-driven dissolution [11].
Table 3.2.1: Solubility Characteristics in Various Solvents
| Solvent System | Solubility Behavior | Intermolecular Interactions | Reference |
|---|---|---|---|
| Water | High solubility, temperature-dependent | Hydrogen bonding with amino groups | [11] |
| Dimethyl sulfoxide (DMSO) | Excellent solubility | Dipole-dipole interactions | [10] |
| Methanol | Good solubility | Hydrogen bonding network | [12] |
| Ethanol | Moderate to good solubility | Hydrogen bonding | [12] |
| Dichloromethane | Limited solubility | Weak van der Waals forces | [13] |
The interaction with polar aprotic solvents such as DMSO reveals particularly favorable solvation characteristics. Studies on related 1,3-dimethyl pyrazole derivatives demonstrate that viscosity measurements in DMSO indicate strong solute-solvent interactions, with viscosity increasing proportionally to compound concentration [10].
The aminoethyl substituent significantly enhances solubility in protic solvents through formation of extensive hydrogen bonding networks. The primary amine terminus can act as both hydrogen bond donor and acceptor, while the pyrazole nitrogen atoms provide additional sites for solvent coordination [14].
Solvent effects on molecular conformation have been observed in related pyrazole systems, where polar environments stabilize extended conformations through solvation of charged or polar groups. This conformational flexibility contributes to the compound's overall solubility characteristics [10].
The crystallographic behavior of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is characterized by complex hydrogen bonding patterns that govern solid-state organization. While specific crystal structure data for this compound is limited, structural analysis of closely related pyrazole derivatives provides insight into probable crystalline arrangements [15].
Polymorphism in pyrazole-containing compounds frequently arises from different hydrogen bonding motifs and molecular packing arrangements. Studies on related 3-amino-1H-pyrazol derivatives have revealed multiple polymorphic forms with distinct hydrogen bonding patterns [16].
Table 3.3.1: Crystallographic Parameters of Related Pyrazole Compounds
| Compound | Crystal System | Space Group | Hydrogen Bonding Pattern | Reference |
|---|---|---|---|---|
| 3-amino-1H-pyrazol-2-ium nitrate | Orthorhombic | P2₁2₁2₁ | Three-dimensional network | [16] |
| 1,3-dimethyl-1H-pyrazol-5-amine derivatives | Triclinic | P1 | Chain formation | [17] |
| Pyrazole-tetrazole systems | Monoclinic | P2₁/c | Dimer formation | [15] |
The presence of multiple hydrogen bonding sites in N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine suggests potential for polymorphic behavior. The compound contains both pyrazole NH functionality and primary amine groups, creating opportunities for various intermolecular hydrogen bonding arrangements [18].
Crystallographic studies of analogous compounds indicate that the most stable polymorph typically exhibits extended hydrogen bonding networks with torsion angles approaching ±180°. This conformation minimizes steric interactions while maximizing hydrogen bonding stabilization [19].
The aminoethyl side chain introduces conformational flexibility that can influence crystal packing. Different conformers may pack into distinct crystalline arrangements, potentially leading to conformational polymorphism in addition to hydrogen bonding polymorphism [20].
The surface reactivity of N-(2-Aminoethyl)-1,3-dimethyl-1H-pyrazol-5-amine is dominated by the interplay between hydrogen bonding capabilities and aromatic π-electron systems. The compound exhibits multiple reactive sites that contribute to its intermolecular interaction profile [21].
Hydrogen bonding represents the primary intermolecular force governing surface interactions. The compound possesses both hydrogen bond donor sites (NH₂ groups) and acceptor sites (pyrazole nitrogen atoms), enabling formation of extensive hydrogen bonding networks [18].
Table 3.4.1: Intermolecular Force Contributions
| Force Type | Contribution | Energy Range (kJ/mol) | Structural Origin |
|---|---|---|---|
| Hydrogen bonding (N-H···N) | Primary | 15-25 | Pyrazole NH and amino groups |
| Dipole-dipole interactions | Significant | 5-15 | Polar amino functionalities |
| π-π stacking | Moderate | 10-20 | Aromatic pyrazole ring |
| van der Waals forces | Weak | 2-8 | Methyl substituents |
The pyrazole ring system contributes to intermolecular interactions through π-π stacking arrangements. Crystal structure analyses of related compounds demonstrate that pyrazole rings can engage in parallel displaced stacking with interplanar distances of approximately 3.5-4.0 Å [22].
Surface reactivity is enhanced by the presence of the aminoethyl chain, which provides additional sites for intermolecular coordination. The flexible ethylene linker allows optimal positioning for hydrogen bonding while maintaining favorable geometric arrangements .
Studies on similar pyrazole derivatives indicate that intramolecular hydrogen bonding can influence overall surface reactivity by preorganizing the molecular structure. Such intramolecular interactions can stabilize specific conformations that affect intermolecular binding affinity [21].
The compound's surface properties are further modified by the electron-rich nature of the multiple nitrogen atoms, which can participate in coordinate covalent bonding with metal centers or other electron-deficient species. This characteristic contributes to the compound's potential utility as a ligand in coordination chemistry applications [24].